molecular formula C14H19BClNO3 B12337371 N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide CAS No. 1025718-81-3

N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide

Cat. No.: B12337371
CAS No.: 1025718-81-3
M. Wt: 295.57 g/mol
InChI Key: TVEMSTCZYSMWJX-UHFFFAOYSA-N
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Description

N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide: is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a boron-containing dioxaborolane ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide typically involves the reaction of 3-chloro-5-iodobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction forms the boron-containing dioxaborolane ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthesis generally follows similar routes as described above, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Used in substitution reactions.

Major Products:

Scientific Research Applications

N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as coupling and substitution .

Comparison with Similar Compounds

Uniqueness: N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide is unique due to the presence of both a chlorine atom and a boron-containing dioxaborolane ring. This combination imparts distinct chemical properties, making it valuable in various applications.

Properties

CAS No.

1025718-81-3

Molecular Formula

C14H19BClNO3

Molecular Weight

295.57 g/mol

IUPAC Name

N-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

InChI

InChI=1S/C14H19BClNO3/c1-9(18)17-12-7-10(6-11(16)8-12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18)

InChI Key

TVEMSTCZYSMWJX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)NC(=O)C

Origin of Product

United States

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